3-(Bromomethyl)-7-(trifluoromethyl)quinoline
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Overview
Description
3-(Bromomethyl)-7-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 3-position and a trifluoromethyl group at the 7-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromomethylation of 7-(trifluoromethyl)quinoline using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale bromomethylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and alkoxyquinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-(Bromomethyl)-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-7-(trifluoromethyl)quinoline
- 3-(Bromomethyl)-6-(trifluoromethyl)quinoline
- 3-(Bromomethyl)-7-(difluoromethyl)quinoline
Uniqueness
3-(Bromomethyl)-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This unique structure allows for selective interactions with biological targets and specific reactivity in chemical transformations .
Properties
Molecular Formula |
C11H7BrF3N |
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Molecular Weight |
290.08 g/mol |
IUPAC Name |
3-(bromomethyl)-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-5-7-3-8-1-2-9(11(13,14)15)4-10(8)16-6-7/h1-4,6H,5H2 |
InChI Key |
DNUAXPWKYBSJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)CBr)C(F)(F)F |
Origin of Product |
United States |
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